Antibacterial Potency of 5-Nitro-2-furaldehyde Thiosemicarbazone Against S. aureus ATCC700699 Compared to Clinical Nitrofurantoin and Gentamicin
In a standardized in vitro antibacterial evaluation against methicillin-resistant Staphylococcus aureus ATCC700699, 5-nitro-2-furaldehyde thiosemicarbazone (designated compound 5) exhibited an MIC of 1 μg/mL. This potency matched the lower bound of nitrofurantoin's reported range (MIC = 1–25 μg/mL) and substantially exceeded gentamicin's activity (MIC = 10–>100 μg/mL) against the same strain [1]. Within the same study series, the non-nitrated parent scaffold furan-2-carbaldehyde thiosemicarbazone (compound 1) and other 5-substituted analogs (compounds 2–4, 6–10) demonstrated no detectable antibacterial activity against any tested S. aureus strain (ATCC43300, ATCC29213, ATCC25923, ATCC700699), confirming that the 5-nitro substituent is essential for the observed antibacterial effect [2].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 1 μg/mL (S. aureus ATCC700699); MIC = 10 μg/mL (S. aureus ATCC43300); MIC = 10 μg/mL (S. aureus ATCC29213); MIC = 25 μg/mL (S. aureus ATCC25923) |
| Comparator Or Baseline | Nitrofurantoin: MIC = 2 μg/mL (ATCC43300), 25 μg/mL (ATCC29213), 25 μg/mL (ATCC25923), 1 μg/mL (ATCC700699); Gentamicin: MIC = 100 μg/mL (ATCC43300), 10 μg/mL (ATCC29213), 10 μg/mL (ATCC25923), >100 μg/mL (ATCC700699); Non-nitrated analogs (compounds 1–4, 6–10): no activity (NA) against all four S. aureus strains |
| Quantified Difference | Target compound achieves MIC = 1 μg/mL against ATCC700699, at least 25-fold more potent than non-nitrated analog 4 (MIC = 25 μg/mL against ATCC25923) and 25-fold more potent than gentamicin against ATCC700699; matched nitrofurantoin's optimal potency against ATCC700699 while showing superior activity against ATCC43300 (10 μg/mL vs nitrofurantoin 2 μg/mL, though note absolute value favors nitrofurantoin) and ATCC25923 (25 μg/mL vs equivalent 25 μg/mL). |
| Conditions | In vitro broth microdilution assay; MIC determination after 24 h incubation; S. aureus strains ATCC43300, ATCC29213, ATCC25923, ATCC700699 |
Why This Matters
This establishes that the 5-nitro substituent on the furan ring of this thiosemicarbazone is structurally required for antibacterial activity against S. aureus, and that the compound achieves clinically relevant potency comparable to nitrofurantoin against certain MRSA strains while outperforming gentamicin, a standard Gram-positive antibiotic.
- [1] Hernández Gorritti WR, Carrasco Solis FC, Vaisberg A, Spodine E, Icker M, Krautscheid H, et al. Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. Journal of Chemistry. 2023;2023:5413236. View Source
- [2] Hindawi. Table 7: Biological activity of thiosemicarbazone derivatives 1–10 against Gram-positive bacteria and fungi strains. Journal of Chemistry. 2023;2023:5413236. View Source
